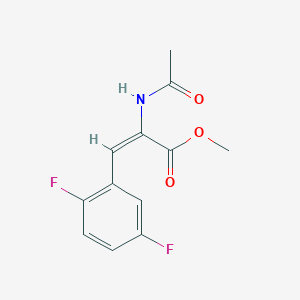

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Overview

Description

“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is a synthetic compound with great potential in various fields of research and industry. It is a di-unsaturated α-amino acid derivative . The molecular formula is C12H11F2NO3 and the average mass is 255.217 Da .

Synthesis Analysis

The synthesis of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” involves the conjugated addition of secondary amines, imidazole, and pyrazole to methyl 2-acetamidoacrylate in the presence of a catalyst . This results in the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is defined by its molecular formula C12H11F2NO3 . The monoisotopic mass is 255.070694 Da .Chemical Reactions Analysis

“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” can react with Grignard’s reagents in a catalytic reaction to afford α-amino esters . It can also form thermosensitive copolymers with methyl acrylate .Scientific Research Applications

Method of Application

Application in Peptide Synthesis

This compound has been used in the synthesis of Somatostatin analogs . Somatostatin is a peptide hormone that regulates the endocrine system .

Method of Application

The azlactone (1) was obtained by treatment with N-acetylglycine and the subsequent ring-opening reaction with (MeONa/MeOH) produced the (Z)-methyl-2-acetamido-3-(3′,5′-difluorophenyl)acrylate (2) in 58% overall yield .

Results or Outcomes

The analog with Dfp at position 7 displayed a remarkable affinity to SSTR2 and SSTR3 . Analogs with Dfp at positions 6 or 11 displayed a π-π interaction with the Phe present at 11 or 6, respectively .

Application in Organic Synthesis

“Methyl 2-acetamidoacrylate” can undergo [2+2] cycloaddition (Michael–Dieckmann-type reaction) with ketene diethyl acetal to yield the cyclobutane core . It may be used in rhodium-catalyzed 2-alkenylpyrrole formation .

Application in Crystal Structure Analysis

This compound has been used in the study of crystal structures .

Method of Application

The crystal structure of methyl 2-acetamido-5-chlorobenzoate was studied. The compound was prepared by a series of reactions involving methyl 5-chloro-2-nitrobenzoate, concentrated hydrochloric acid, ethyl acetate, tin chloride, and acetyl chloride .

Results or Outcomes

The study provided valuable insights into the crystal structure of the compound, which can be useful in various fields such as materials science, solid-state physics, and pharmaceuticals .

Application in Vitamin B1 Synthesis

A thiazole ring, which is a part of the “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” structure, is naturally found in Vitamin B1 (thiamine) .

Method of Application

Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Results or Outcomes

The presence of a thiazole ring in Vitamin B1 highlights the importance of this compound in biological systems .

properties

IUPAC Name |

methyl (E)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSFWSIESODGA-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=C(C=CC(=C1)F)F)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)

![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)